An In-depth Technical Guide to 2-Bromothiazole-4-carbaldehyde: Chemical Properties and Synthetic Methodologies
An In-depth Technical Guide to 2-Bromothiazole-4-carbaldehyde: Chemical Properties and Synthetic Methodologies
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Bromothiazole-4-carbaldehyde is a key heterocyclic building block in the fields of medicinal chemistry and materials science. Its bifunctional nature, possessing both a reactive aldehyde group and a bromine atom on the thiazole core, allows for diverse chemical modifications, making it a valuable precursor for the synthesis of complex molecular architectures. This technical guide provides a comprehensive overview of the known chemical and physical properties of 2-Bromothiazole-4-carbaldehyde, detailed experimental protocols for its synthesis, and a discussion of its potential applications in drug discovery. All quantitative data is summarized in structured tables, and key experimental workflows are visualized using diagrams.
Chemical and Physical Properties
2-Bromothiazole-4-carbaldehyde is a solid at room temperature, typically appearing as a white to light brown crystalline powder.[1] It is essential to store this compound under refrigerated conditions (2-8°C) to maintain its stability and purity.
Table 1: Physical and Chemical Properties of 2-Bromothiazole-4-carbaldehyde
| Property | Value | Reference(s) |
| Molecular Formula | C4H2BrNOS | |
| Molecular Weight | 192.03 g/mol | |
| CAS Number | 5198-80-1 | |
| Appearance | White to yellow to light brown crystalline powder | [1] |
| Melting Point | 126-132 °C | |
| Storage Temperature | 2-8°C | |
| Solubility | No data available | |
| Purity (typical) | ≥96% | [1] |
Spectroscopic Data
Detailed spectroscopic data for 2-Bromothiazole-4-carbaldehyde is not widely available in peer-reviewed literature. However, a patent (CN100548995C) provides the following NMR data for a "2-bromothiazole" carboxaldehyde, which is presumed to be the 4-carbaldehyde isomer.[2] The infrared spectrum specifications from a commercial supplier state that it "conforms" to the expected structure, but does not provide specific peak data.[1]
Table 2: NMR Spectroscopic Data for 2-Bromothiazole-4-carbaldehyde
| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment | Reference |
| ¹H NMR | 10.04 | singlet | - | Aldehyde proton (-CHO) | [2] |
| 8.16 | doublet | 3 | Thiazole ring proton | [2] | |
| 7.82 | doublet | 3 | Thiazole ring proton | [2] | |
| ¹³C NMR | 184.9 | - | - | Aldehyde carbonyl carbon | [2] |
| 165.9 | - | - | C2 of thiazole ring (C-Br) | [2] | |
| 149.6 | - | - | C4 of thiazole ring (C-CHO) | [2] | |
| 126.4 | - | - | C5 of thiazole ring | [2] |
Expected Infrared (IR) Spectral Features:
Based on the functional groups present in 2-Bromothiazole-4-carbaldehyde, the following characteristic absorption bands are expected in its IR spectrum:
-
C-H stretch (aldehyde): A sharp, medium intensity peak around 2720-2820 cm⁻¹.
-
C=O stretch (aldehyde): A strong, sharp peak in the region of 1680-1715 cm⁻¹.
-
C=N stretch (thiazole ring): A medium to strong absorption band around 1500-1600 cm⁻¹.
-
C-Br stretch: A peak in the fingerprint region, typically below 800 cm⁻¹.
Synthesis of 2-Bromothiazole-4-carbaldehyde
Several synthetic routes can be envisioned for the preparation of 2-Bromothiazole-4-carbaldehyde. A method described in a Chinese patent (CN100548995C) involves the use of a Grignard reagent.[2] Another plausible, though not explicitly documented for this compound, is the Vilsmeier-Haack formylation of 2-bromothiazole.
Experimental Protocol: Synthesis via Grignard Reagent (from Patent CN100548995C)
This method involves the formation of a thiazole Grignard reagent from a 2-bromothiazole precursor, followed by formylation.
Materials:
-
2-Bromothiazole compound
-
Aliphatic or aromatic hydrocarbon Grignard reagent (e.g., Ethylmagnesium bromide in THF)
-
Formamide compound (e.g., N,N-dimethylformamide - DMF)
-
Ethereal solvent (e.g., Tetrahydrofuran - THF, Diethyl ether)
-
Toluene (optional, as a co-solvent)
-
Aqueous acid solution for hydrolysis (e.g., 1-35% HCl, 1-50% H₂SO₄, or saturated NH₄Cl solution)
Procedure:
-
Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve the 2-bromothiazole compound in an ethereal solvent (or a mixture with toluene).
-
Cool the solution to a temperature between -10°C and 10°C.
-
Slowly add the aliphatic or aromatic hydrocarbon Grignard reagent to the solution while maintaining the temperature.
-
Stir the reaction mixture at this temperature until the starting 2-bromothiazole is consumed (monitor by TLC).
-
Formylation: To the freshly prepared Grignard reagent, slowly add the formamide compound at a temperature between -10°C and 10°C.
-
Stir the reaction mixture until the formylation is complete.
-
Hydrolysis: Carefully quench the reaction by adding an aqueous acid solution at a low temperature (-10°C to 10°C).
-
Work-up: Extract the product with an organic solvent, wash the organic layer, dry it over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude 2-Bromothiazole-4-carbaldehyde can be purified by distillation or recrystallization.
Plausible Synthetic Route: Vilsmeier-Haack Reaction
General Procedure:
-
Vilsmeier Reagent Formation: Phosphorus oxychloride (POCl₃) is slowly added to N,N-dimethylformamide (DMF) at a low temperature (typically 0°C).
-
Formylation: The 2-bromothiazole is then added to the freshly prepared Vilsmeier reagent. The reaction mixture is stirred, often with gentle heating, until the starting material is consumed.
-
Hydrolysis: The reaction is quenched by pouring it onto ice and then hydrolyzing the intermediate iminium salt by adding a base (e.g., NaOH solution) to afford the aldehyde.
-
Work-up and Purification: The product is then extracted, and the crude material is purified, typically by column chromatography or recrystallization.
Chemical Reactivity and Applications in Drug Discovery
2-Bromothiazole-4-carbaldehyde is a versatile intermediate due to its two reactive sites. The aldehyde group can undergo a variety of transformations such as oxidation to a carboxylic acid, reduction to an alcohol, and condensation reactions with amines to form imines.[5] The bromine atom at the 2-position provides a handle for cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.[5]
The thiazole moiety is a prominent scaffold in many biologically active compounds, exhibiting a wide range of therapeutic properties including anti-cancer, anti-inflammatory, and antimicrobial activities.[6][7] While specific signaling pathways involving 2-Bromothiazole-4-carbaldehyde have not been elucidated, its derivatives are of significant interest in drug discovery. For instance, thiazole-based compounds have been investigated as inhibitors of enzymes such as acetylcholinesterase and c-Met kinase.[8][9]
The bifunctional nature of 2-Bromothiazole-4-carbaldehyde allows for a combinatorial approach to generating libraries of novel compounds for biological screening.
Safety and Handling
2-Bromothiazole-4-carbaldehyde is classified as a hazardous substance. It is harmful if swallowed, can cause skin sensitization, and may cause serious eye damage. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
Table 3: Hazard and Safety Information for 2-Bromothiazole-4-carbaldehyde
| Hazard Statement | Precautionary Statement | Reference |
| H302: Harmful if swallowed | P280: Wear protective gloves/protective clothing/eye protection/face protection. | |
| H317: May cause an allergic skin reaction | P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth. | |
| H318: Causes serious eye damage | P302 + P352: IF ON SKIN: Wash with plenty of water. | |
| P305 + P351 + P338 + P310: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER/doctor. |
Conclusion
2-Bromothiazole-4-carbaldehyde is a valuable and versatile building block for synthetic and medicinal chemists. While there is a need for more comprehensive, publicly available spectroscopic and reactivity data, the existing information highlights its potential for the development of novel therapeutic agents and advanced materials. The synthetic routes outlined in this guide provide a basis for its preparation, and its known biological context within the broader class of thiazoles underscores its importance for future research and drug development endeavors.
References
- 1. jk-sci.com [jk-sci.com]
- 2. CN100548995C - The preparation method of 2-thiazole carboxaldehyde compounds - Google Patents [patents.google.com]
- 3. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 5. 2-Bromothiazole-4-carbaldehyde | 5198-80-1 | Benchchem [benchchem.com]
- 6. chemimpex.com [chemimpex.com]
- 7. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]



